3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid
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Overview
Description
3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro, ethyl, hydroxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of 3-Chloro-5-ethyl-6-oxo-2-methoxybenzoic acid.
Reduction: Formation of 5-Ethyl-6-hydroxy-2-methoxybenzoic acid.
Substitution: Formation of 3-Amino-5-ethyl-6-hydroxy-2-methoxybenzoic acid or 3-Methylthio-5-ethyl-6-hydroxy-2-methoxybenzoic acid.
Scientific Research Applications
3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro and ethyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-hydroxy-2-methoxybenzoic acid
- 2-Hydroxy-5-methoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of the ethyl group, in particular, differentiates it from other similar compounds and can influence its reactivity and applications.
Properties
IUPAC Name |
5-chloro-3-ethyl-2-hydroxy-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-3-5-4-6(11)9(15-2)7(8(5)12)10(13)14/h4,12H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZTVBQFBKECDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540635 |
Source
|
Record name | 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101536-78-1 |
Source
|
Record name | 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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